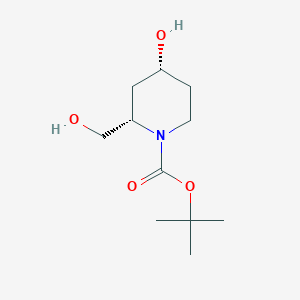![molecular formula C28H34N2O6 B6152545 2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid CAS No. 1027337-09-2](/img/new.no-structure.jpg)
2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid is an intriguing compound within the realm of synthetic organic chemistry. Its complex molecular structure and multifunctional groups make it a subject of extensive study for various applications across chemical, biological, and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid typically involves multiple steps. A common approach starts with the construction of the piperidine ring, followed by the introduction of the fluorenylmethoxycarbonyl group. This is usually achieved through nucleophilic substitution or similar reactions. Subsequent steps involve the protection and deprotection of the tert-butoxycarbonyl and amino groups, respectively. Reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, along with catalysts like palladium or acids like trifluoroacetic acid.
Industrial Production Methods
On an industrial scale, the production of this compound would likely follow similar synthetic routes but optimized for efficiency, yield, and cost-effectiveness. Continuous flow chemistry could be employed to enhance reaction rates and minimize waste. Process intensification techniques, such as microwave-assisted synthesis or ultrasonication, might also be utilized to achieve optimal conditions.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid undergoes a variety of chemical reactions:
Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be carried out with agents like lithium aluminum hydride or sodium borohydride.
Substitution: : It is prone to nucleophilic substitution reactions given the presence of the fluorenylmethoxycarbonyl group.
Common Reagents and Conditions
Common reagents include dichloromethane, acetonitrile, trifluoroacetic acid, and palladium catalysts. Reaction conditions are typically maintained at room temperature or slightly elevated temperatures to ensure efficient progress.
Major Products
The primary products of these reactions depend on the specific type of reaction undertaken but may include deprotected amino acids, oxidized carboxylic acids, or various substituted derivatives.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid has diverse applications across multiple fields:
Chemistry: : It serves as a building block in the synthesis of peptides and other complex molecules.
Biology: : This compound is utilized in biochemical assays and as a precursor in the synthesis of biologically active molecules.
Medicine: : It is investigated for its potential in drug development, particularly for targeting specific protein interactions.
Industry: : Its role in materials science includes the development of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorenylmethoxycarbonyl and tert-butoxycarbonyl groups allows for targeted binding and specific reactivity, facilitating processes like enzymatic inhibition or activation.
Comparison with Similar Compounds
Compared to other similar compounds, such as:
2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid exhibits unique reactivity and stability due to its specific substituents.
Analogous compounds like N-Fmoc-protected amino acids may have similar uses in peptide synthesis but differ in their protection and deprotection strategies.
This uniqueness makes it an invaluable tool in synthetic and medicinal chemistry, as well as other fields requiring precise molecular engineering.
Properties
CAS No. |
1027337-09-2 |
|---|---|
Molecular Formula |
C28H34N2O6 |
Molecular Weight |
494.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



